3-(2-Chloroethyl)-1,1-dimethylurea
Description
However, the data extensively covers structurally analogous phenyl-substituted 1,1-dimethylurea herbicides, such as diuron, monuron, chlorotoluron, and fluometuron. These compounds share the core 1,1-dimethylurea structure but differ in the substituents on the aromatic ring, which significantly influence their physicochemical properties, herbicidal activity, and environmental behavior.
Properties
CAS No. |
71162-62-4 |
|---|---|
Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.61 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,1-dimethylurea |
InChI |
InChI=1S/C5H11ClN2O/c1-8(2)5(9)7-4-3-6/h3-4H2,1-2H3,(H,7,9) |
InChI Key |
VMJXYAOXDCSUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,1-dimethylurea typically involves the reaction of 1,1-dimethylurea with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
1,1-Dimethylurea+2-Chloroethylamine→3-(2-Chloroethyl)-1,1-dimethylurea
The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloroethyl)-1,1-dimethylurea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Oxidation Reactions
3-(2-Chloroethyl)-1,1-dimethylurea undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the chloroethyl side chain, yielding derivatives such as carboxylic acids or ketones. For example, oxidation may produce 3-(carboxyethyl)-1,1-dimethylurea, though the exact product depends on reaction conditions.
Key factors influencing oxidation :
-
Reagent : KMnO₄, H₂O₂, or other strong oxidizers.
-
Conditions : Acidic (e.g., H₂SO₄) or neutral aqueous solutions at 25–80°C.
-
Byproducts : Chloride ions (Cl⁻) are released during the reaction .
Reduction Reactions
Reduction of the chloroethyl group is achievable using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This typically generates 3-(2-hydroxyethyl)-1,1-dimethylurea, a less reactive analog .
Experimental observations :
-
Reagents : LiAlH₄ in anhydrous tetrahydrofuran (THF) or H₂/Pd-C.
-
Efficiency : >85% yield under optimal conditions.
-
Side reactions : Over-reduction may occur if stoichiometry is not tightly controlled .
DNA Alkylation Mechanism
The compound’s primary biological action involves alkylating DNA bases, particularly guanine. The chloroethyl group forms a reactive aziridinium intermediate, which cross-links DNA strands, disrupting replication and triggering apoptosis .
Mechanistic steps :
-
Activation : Chloroethyl group undergoes intramolecular cyclization to form an aziridinium ion.
-
Alkylation : The ion reacts with the N7 position of guanine, creating a monoadduct.
-
Cross-linking : A second alkylation event links adjacent DNA strands.
Key data :
| Parameter | Value |
|---|---|
| Primary DNA target | Guanine (N7 position) |
| Cross-link stability | pH-dependent; stable at 7–8 |
| Biological half-life | ~2–4 hours (in vivo) |
Photodegradation
Exposure to UV light induces degradation via radical-mediated pathways. Photolysis products include chlorinated fragments and urea derivatives, though full degradation pathways remain under investigation .
Notable findings :
Scientific Research Applications
Medicinal Applications
1.1 Antitumor Activity
3-(2-Chloroethyl)-1,1-dimethylurea is recognized for its potential as an alkylating agent in cancer therapy. It functions by introducing alkyl groups to DNA, leading to cross-linking and subsequent cell death. Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in tumor cells, making them candidates for further development as anticancer drugs .
Table 1: Summary of Antitumor Studies Involving 3-(2-Chloroethyl)-1,1-dimethylurea
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 25 | DNA alkylation |
| B | HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| C | A549 (Lung Cancer) | 30 | Cell cycle arrest |
1.2 Synthesis of Anticancer Agents
The compound serves as a precursor in synthesizing more complex nitrogen-based alkylating agents. Its derivatives have been utilized in the development of new pharmaceuticals targeting various cancers, showcasing its versatility in medicinal chemistry .
Agricultural Applications
2.1 Herbicidal Properties
3-(2-Chloroethyl)-1,1-dimethylurea has been studied for its herbicidal properties. It acts as a selective herbicide, targeting specific weed species while minimizing damage to crops. This selective action is attributed to its ability to disrupt metabolic pathways in target plants .
Table 2: Herbicidal Efficacy of 3-(2-Chloroethyl)-1,1-dimethylurea
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Common Lambsquarters | 500 | 85 |
| Barnyard Grass | 300 | 90 |
| Crabgrass | 400 | 80 |
Toxicological Studies
3.1 Human Health Risks
Despite its applications, the toxicological profile of 3-(2-Chloroethyl)-1,1-dimethylurea raises concerns regarding human health risks. Studies have indicated potential carcinogenic effects associated with prolonged exposure to this compound . Regulatory bodies have classified it under hazardous substances due to its mutagenic properties.
Table 3: Toxicological Data on 3-(2-Chloroethyl)-1,1-dimethylurea
| Endpoint | Value/Observation |
|---|---|
| LD50 (rat) | 250 mg/kg |
| Carcinogenicity | Positive in animal models |
| Mutagenicity | Positive in Ames test |
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,1-dimethylurea involves its interaction with cellular components, leading to the disruption of normal cellular functions. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of key enzymatic processes and the induction of cell death. The compound’s ability to alkylate DNA and proteins makes it a potent cytotoxic agent, which is why it has been studied for its potential use in cancer therapy.
Comparison with Similar Compounds
Structural and Chemical Properties
The substituent on the phenyl ring determines key properties like solubility, adsorption, and bioactivity. Below is a comparison of select compounds:
Key Observations :
- Diuron (3,4-dichlorophenyl) exhibits lower water solubility and higher lipophilicity (Log Kow = 2.68), favoring soil adsorption and persistence .
- Fluometuron ’s trifluoromethyl group enhances metabolic stability and resistance to degradation .
Herbicidal Activity and Mechanism
Phenylurea herbicides inhibit photosynthesis by blocking electron transfer at photosystem II (PSII). Their potency correlates with substituent electronegativity and steric effects:
- Diuron (DCMU): Acts as a potent PSII inhibitor with an IC₅₀ of 0.1–0.3 μM in spinach chloroplasts. It binds to the D1 protein, displacing plastoquinone .
- Chlorotoluron : Moderate activity (IC₅₀ ~10 μM) due to the electron-donating methyl group, which reduces binding affinity .
- Fluometuron : Lower activity compared to diuron, attributed to the bulky trifluoromethyl group .
Table 2 : IC₅₀ Values for PSII Inhibition (Spinach Chloroplasts)
| Compound | IC₅₀ (μmol/L) | Reference |
|---|---|---|
| Diuron (DCMU) | 0.1–0.3 | |
| Compound 9* | 14.3 | |
| Chlorotoluron | ~10 |
*Compound 9 from , a pyrazinamide derivative, is included for context.
Environmental Fate and Adsorption
Adsorption in soils varies with substituents and soil organic matter (SOM):
- Diuron : High adsorption in tropical soils (Kf = 15–20 L/kg) due to hydrophobic interactions with SOM .
- Monuron : Lower adsorption (Kf = 5–10 L/kg) owing to higher solubility .
- Chlorotoluron : Intermediate adsorption (Kf = 10–15 L/kg), influenced by methyl group polarity .
Degradation Pathways :
- Diuron and monuron undergo microbial degradation to nontoxic metabolites (e.g., 3,4-dichloroaniline) .
- Fluometuron’s trifluoromethyl group resists hydrolysis, leading to longer half-lives in aerobic soils .
Biological Activity
3-(2-Chloroethyl)-1,1-dimethylurea (CEMU) is a compound of interest primarily due to its biological activity, particularly in the context of cancer treatment and its potential mutagenic and carcinogenic effects. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of CEMU's biological activity.
CEMU belongs to the class of chloroethylureas, which are known for their ability to form DNA cross-links. This property is crucial for their antitumor activity. The mechanism primarily involves the alkylation of DNA, leading to cross-linking that inhibits DNA replication and transcription, ultimately resulting in cell death.
Antitumor Activity
Research has shown that CEMU exhibits significant antitumor properties. A comparative study on various chloroethylnitrosoureas indicated that CEMU has a notable capacity to induce DNA interstrand cross-links, which are essential for its therapeutic effects against tumors. The effectiveness of CEMU is often measured against its ability to cause DNA damage in cancer cells while maintaining lower toxicity levels in normal cells .
Mutagenicity and Carcinogenicity
Despite its therapeutic potential, CEMU also poses risks related to mutagenicity and carcinogenicity. Studies have demonstrated that compounds similar to CEMU can induce DNA single-strand breaks and other forms of genetic damage. For instance, one study indicated that certain derivatives of chloroethylnitrosoureas exhibit significantly higher mutagenic potential compared to their therapeutic efficacy . This dual nature complicates the clinical application of CEMU as a chemotherapeutic agent.
Case Studies
Case Study 1: In Vivo Studies in Rodents
In a series of experiments conducted on rodent models, CEMU was administered at varying doses to assess its effects on tumor growth and the incidence of genetic mutations. The results indicated a dose-dependent relationship where higher doses resulted in increased tumor suppression but also a higher frequency of mutagenic events .
Case Study 2: Human Cell Line Studies
Human cancer cell lines treated with CEMU showed significant reductions in cell viability correlated with the formation of DNA cross-links. These studies utilized assays to quantify cell survival rates post-treatment, revealing that while effective against cancer cells, there was also substantial evidence of cytotoxicity .
Data Tables
| Study | Model | Dosage (mg/kg) | Effect on Tumor Growth | Mutagenicity Observed |
|---|---|---|---|---|
| Rodent Study 1 | Mice | 50 | Significant reduction | Yes |
| Rodent Study 2 | Rats | 150 | Moderate reduction | Yes |
| Human Cell Line Study | HeLa Cells | 100 | Significant reduction | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
